![molecular formula C9H7NO4S B1351662 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 841222-70-6](/img/structure/B1351662.png)

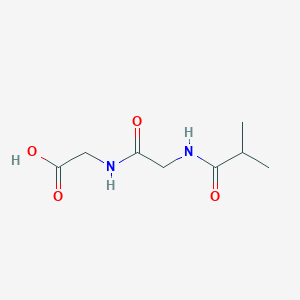

4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

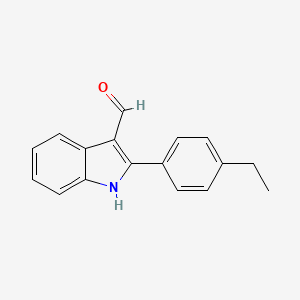

4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CMTP) is a small molecule that has been studied extensively in the scientific community due to its unique properties. It has a variety of applications and is used in the synthesis of a wide range of compounds. CMTP has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicine.

科学的研究の応用

4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: A Comprehensive Analysis:

Enzyme Inhibition

This compound acts as a potent inhibitor for the enzyme D-amino acid oxidase (DAO), with IC50 values of 145 nM and 114 nM against human and rat DAO, respectively. It shows selectivity by not inhibiting D-aspartate oxidase (DDO) or cytochrome P450 enzymes .

Synthesis of Fused Thienopyrrole Derivatives

It serves as a precursor in the synthesis of fused 4H-thieno[3,2-b]pyrrole derivatives, which are valuable in various chemical syntheses and potential pharmacological agents .

Alkylation Reactions

The compound is used in alkylation reactions to produce N-substituted methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, which are intermediates in organic synthesis and pharmaceutical research .

Proteomics Research

Available for purchase as a specialty product for proteomics research, indicating its utility in studying proteins and peptides within the field of biochemistry .

Chemical Synthesis

It is utilized in chemical synthesis processes, as indicated by its availability from chemical suppliers for research and development purposes .

Carboxamide Synthesis

This compound is involved in the synthesis of new 4H-thieno[3,2-b]pyrrole-5-carboxamides, which have applications in medicinal chemistry and drug discovery .

ChemicalBook X-Mol Springer Santa Cruz Biotechnology Sigma-Aldrich Springer

作用機序

Target of Action

The primary target of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: interacts with its target, DAO, by inhibiting its activity . This inhibition is potent, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .

Biochemical Pathways

The inhibition of DAO by 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid affects the D-amino acid metabolic pathway

Result of Action

The molecular and cellular effects of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ’s action primarily involve the inhibition of DAO activity . This could potentially alter the levels of D-amino acids in the cell, affecting various cellular processes.

特性

IUPAC Name |

4-(carboxymethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c11-8(12)4-10-5-1-2-15-7(5)3-6(10)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVMKEDJPPRREX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N(C(=C2)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)

![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)

![N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide](/img/structure/B1351596.png)

![2-[4-(2-hydroxyethyl)piperazino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1351597.png)

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)

![Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B1351622.png)

![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)